

# SGLT Inhibitors in Heart Failure: Clinical Outcomes at a Glance

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## Compound Focus: Sotagliflozin

CAS No.: 1018899-04-1

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Drug (Trial Name)	Patient Population	Key Efficacy on Primary Endpoint (vs. Placebo)	Key Safety Considerations
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| **Sotagliflozin** (SOLOIST-WHF) [1] [2] | T2DM with **worsening HF** (79% LVEF<50%) | **HR: 0.67** for CV death, HHF, urgent HF visit [1] [2] | Diarrhea, volume depletion, DKA risk, UTI, genital infections [2] [3] || **Sotagliflozin** (SCORED) [1] | T2DM, CKD, CV risk factors | **HR: 0.74** for CV death, HHF, urgent HF visit [1] | - || **Empagliflozin** (EMPEROR-Reduced) [4] | HFrEF (with/without T2DM) | **HR: 0.75** for CV death or HHF [4] | Genital infections, volume depletion [4] || **Dapagliflozin** (DAPA-HF) [4] | HFrEF (with/without T2DM) | **HR: 0.74** for CV death, HHF, urgent HF visit [4] | - || **Canagliflozin** (CANVAS Program) [4] | T2DM with high CV risk | **RRR: 33%** in HHF [4] | - || **Ertugliflozin** (VERTIS CV) [4] | T2DM with established ASCVD | No significant MACE reduction; **reduced HHF** [4] | - |

**Abbreviations:** CV: Cardiovascular; HHF: Hospitalization for Heart Failure; HF: Heart Failure; HFrEF: Heart Failure with reduced Ejection Fraction; T2DM: Type 2 Diabetes Mellitus; CKD: Chronic Kidney Disease; ASCVD: Atherosclerotic Cardiovascular Disease; HR: Hazard Ratio; RRR: Relative Risk Reduction; DKA: Diabetic Ketoacidosis; UTI: Urinary Tract Infection.

## Detailed Trial Data and Experimental Protocols

The robust data for **sotagliflozin** comes from two major phase 3 trials, SOLOIST-WHF and SCORED. The design and key methodologies of these trials are detailed below.

## SOLOIST-WHF Trial Design

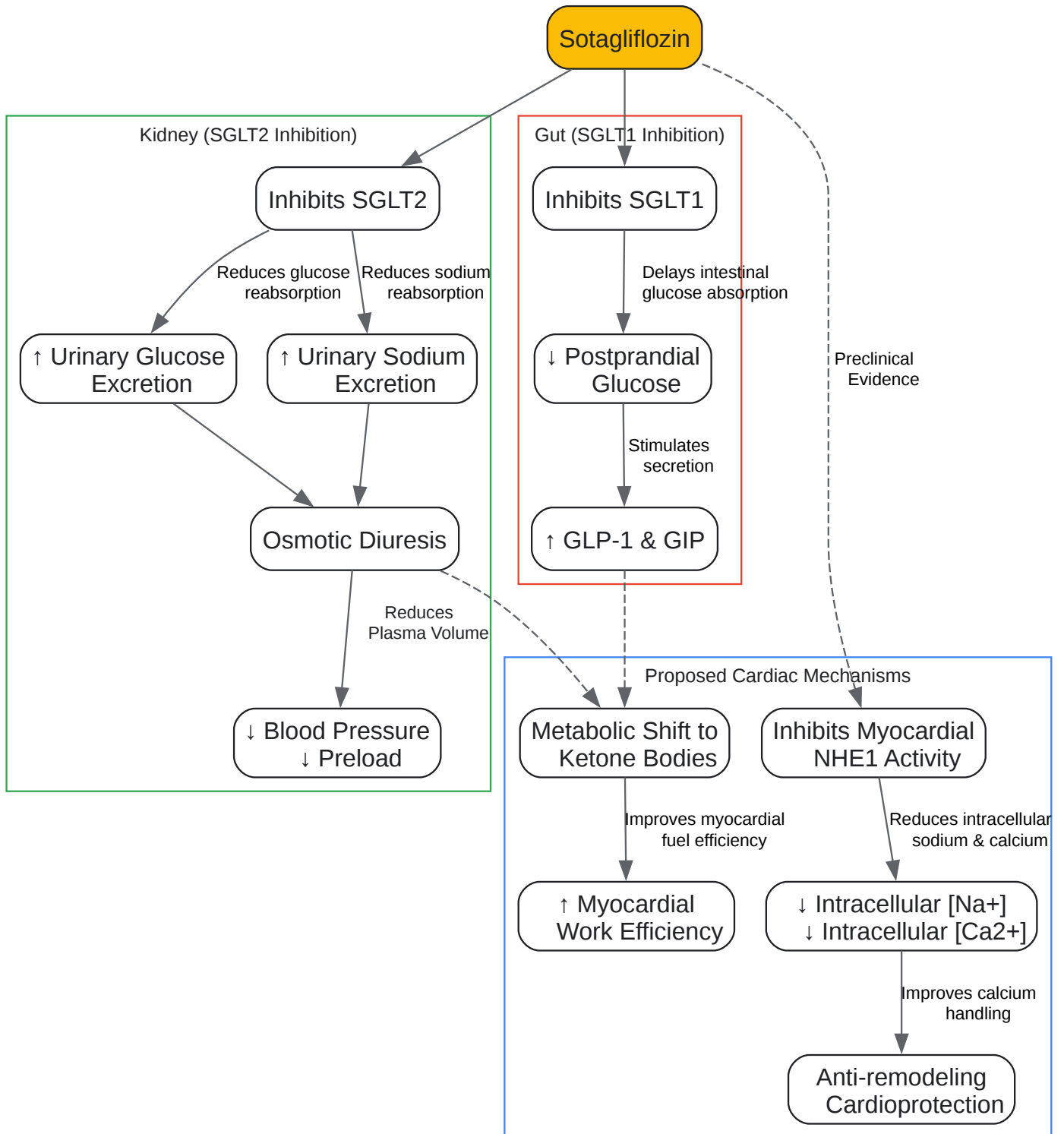
- **Objective:** To evaluate the effect of **sotagliflozin** on cardiovascular outcomes in patients with type 2 diabetes who were recently hospitalized for worsening heart failure [1] [2].
- **Intervention & Comparator:** **Sotagliflozin** (200mg, titrated to 400mg daily) vs. Placebo [2].
- **Key Inclusion Criteria:** Adults (18-85 years) hospitalized for WHF requiring intravenous diuresis, with T2DM. Treatment was initiated **before or within 3 days of discharge** [2] [3].
- **Primary Endpoint:** Total number of deaths from CV causes, hospitalizations for HF, and urgent visits for HF [1] [2].
- **Statistical Analysis:** A hazard ratio (HR) with a P-value of <0.001 was considered statistically significant. The analysis was adjusted for the change in the primary endpoint after premature study discontinuation [1] [2].

## SCORED Trial Design

- **Objective:** To assess the effect of **sotagliflozin** on cardiovascular and renal events in patients with T2DM, chronic kidney disease, and other cardiovascular risk factors [1].
- **Intervention & Comparator:** **Sotagliflozin** vs. Placebo [1].
- **Key Inclusion Criteria:** Patients with T2DM, an estimated glomerular filtration rate (eGFR) of 25 to 60 ml per minute per 1.73 m<sup>2</sup> of body-surface area, and risks for cardiovascular disease [1].
- **Primary Endpoint:** A composite of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure [1].

## Mechanism of Action and Supporting Preclinical Evidence

**Sotagliflozin**'s unique action stems from its dual inhibition of both SGLT2 and SGLT1 transporters.



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*Diagram: Dual Mechanism of Action of **Sotagliflozin** in Heart Failure. The diagram illustrates the renal (SGLT2), intestinal (SGLT1), and proposed direct cardiac effects (NHE1 inhibition, metabolic shift) based on preclinical data [1] [5] [6].*

Preclinical studies provide deeper insights into the potential cardiac-specific pathways. A study on a zebrafish model of diabetic heart failure with reduced ejection fraction (DM-HFrEF) revealed that both **sotagliflozin** and empagliflozin improved survival, locomotion, and myocardial contractile function. The proposed mechanism was the **inhibition of sodium-hydrogen exchanger 1 (NHE1)** in the heart, which reduces intracellular sodium and calcium, improving calcium handling and providing cardioprotection [5]. Another study in diet-induced obese mice suggested that **sotagliflozin's** cardioprotection is also associated with the **inhibition of P38MAPK and JNK inflammatory pathways** [7].

## Application in Clinical Practice and Guidelines

- **Guideline Recognition:** Based on the SOLOIST-WHF trial results, the **2022 AHA/ACC/HFSA Heart Failure Guideline** and subsequent expert consensus documents recognize SGLT inhibitors, including **sotagliflozin**, as a foundational therapy for HFrEF and state they can be beneficial for HFmrEF and HFpEF [8].
- **Timing of Initiation:** A key differentiator for **sotagliflozin** is the evidence supporting its **initiation during or immediately after hospitalization** for worsening heart failure. A post-hoc analysis of SOLOIST-WHF showed that starting the drug on or before discharge significantly reduced the risk of CV death and HF events within the critical first 30 and 90 days after discharge [3].
- **Dosing:** The recommended dosing is **sotagliflozin** 200 mg once daily, taken no more than one hour before the first meal of the day, titrated to 400 mg after two weeks as tolerated [2].

The evidence positions **sotagliflozin** as a valuable therapeutic option, particularly for managing patients with type 2 diabetes and recent worsening heart failure. Its dual inhibition and early post-discharge benefit offer a distinct clinical profile.

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To cite this document: Smolecule. [SGLT Inhibitors in Heart Failure: Clinical Outcomes at a Glance].

Smolecule, [2026]. [Online PDF]. Available at:

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